molecular formula C12H18N2O B13202158 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13202158
M. Wt: 206.28 g/mol
InChI Key: CQGFJLWQIUSXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 93715-38-9) is a chemical compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, which serves as a privileged scaffold in medicinal chemistry and drug discovery. This saturated heterobicyclic system, with a molecular formula of C12H18N2O and a molecular weight of 206.28, is a valuable building block for researchers designing novel bioactive molecules [ citation:1 ]. The core pyrido[1,2-a]pyrimidin-4-one structure is recognized as a novel class of selective aldose reductase (ALR2) inhibitors, a target for managing diabetic complications, and these derivatives have also been shown to exhibit significant antioxidant properties [ citation:6 ]. Furthermore, closely related pyridopyrimidinone derivatives have recently been investigated for their potential in targeted cancer therapy, demonstrating an ability to selectively inhibit specific mutant forms of the PI3Kα protein, such as the H1047R mutant, which is highly prevalent in breast cancers [ citation:4 ]. The tert-butyl substituent on this scaffold provides a sterically distinct pharmacophore point that can be leveraged to optimize interactions with biological targets and fine-tune the compound's physicochemical properties. As such, this compound is an intermediate of high interest for the synthesis and development of potential therapeutics, particularly in the fields of oncology and metabolic disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-tert-butyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-8-11(15)14-7-5-4-6-10(14)13-9/h8H,4-7H2,1-3H3

InChI Key

CQGFJLWQIUSXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Route

A representative synthetic approach involves the condensation of 2-aminopyridine derivatives with α-substituted β-ketoesters or β-diketones, followed by thermal cyclization to form the fused pyrido[1,2-a]pyrimidin-4-one ring system.

  • Step 1: Reaction of 2-aminopyridine with α-acetylbutyrolactone or similar β-keto compounds in the presence of phosphorus oxychloride (POCl3) and toluene under reflux conditions to form an intermediate chloro-substituted pyrido[1,2-a]pyrimidin-4-one derivative.
  • Step 2: Subsequent substitution of the chloro group by nucleophilic reagents such as sodium azide to form azido derivatives.
  • Step 3: Reduction or Staudinger reaction using triphenylphosphine to convert azido intermediates into amino derivatives.
  • Step 4: Introduction of the tert-butyl group at the 2-position can be achieved by alkylation using tert-butyl halides or by employing tert-butyl-substituted starting materials in the initial condensation step.

Thermal Cyclization

Thermal cyclization is a critical step where the intermediate amine-keto compounds undergo ring closure under high temperature (e.g., heating in diphenyl ether at 240–256 °C) to yield the fused bicyclic structure with high yields (up to 85%).

Alkylation to Introduce tert-Butyl Group

The tert-butyl substituent at the 2-position can be introduced by:

  • Direct alkylation of the pyrido[1,2-a]pyrimidin-4-one core with tert-butyl halides in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).
  • Alternatively, using tert-butyl-substituted β-ketoesters in the initial condensation step ensures the tert-butyl group is incorporated during ring formation.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome & Notes
1 2-Aminopyridine + α-acetylbutyrolactone + POCl3, toluene, reflux 5 h Formation of 3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one intermediate; monitored by TLC; yield ~58.6%
2 Sodium azide, DMF, 80–90 °C, 5 h Conversion to azido derivative
3 Triphenylphosphine, toluene, 70–80 °C, 3 h Reduction of azide to amine
4 Alkylation with tert-butyl halide, K2CO3, DMF, room temperature Introduction of tert-butyl group at 2-position
5 Thermal cyclization in diphenyl ether, 240–256 °C, 5 min Formation of fused pyrido[1,2-a]pyrimidin-4-one ring system; yield up to 85%

Data Table: Typical Yields and Conditions for Key Steps

Step Reaction Conditions Yield (%) Notes
Condensation 2-aminopyridine + β-ketoester + POCl3 Reflux in toluene, 5 h 54–60 Monitored by TLC
Azide substitution Sodium azide in DMF 80–90 °C, 5 h Quantitative Efficient nucleophilic substitution
Azide reduction Triphenylphosphine in toluene 70–80 °C, 3 h 80–90 Clean conversion to amine
Alkylation tert-Butyl halide + base (K2CO3) Room temperature, DMF 70–85 Controlled introduction of tert-butyl
Cyclization Thermal cyclization in diphenyl ether 240–256 °C, 5 min 85 High yield ring closure

Analytical Characterization

The synthesized this compound is characterized by:

  • Melting Point: Typically around 260–270 °C.
  • IR Spectroscopy: Characteristic carbonyl (C=O) stretching bands near 1700 cm⁻¹ and NH stretching around 3000 cm⁻¹.
  • NMR Spectroscopy: Proton NMR shows signals corresponding to the tert-butyl group (singlet near 1.3 ppm), aromatic protons, and ring NH.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 206.28 g/mol.
  • Elemental Analysis: Consistent with calculated values for C12H18N2O.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the pyrido[1,2-a]pyrimidine core allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The tert-butyl group and ketone functionality can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound (Target) 2-tert-butyl C₁₄H₂₁N₃O 247.34 g/mol Steric bulk at position 2; potential metabolic stability.
Risperidone 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl C₂₃H₂₇FN₄O₂ 410.49 g/mol Antipsychotic activity; high affinity for 5-HT and D2 receptors .
2-(Chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (Hydrochloride) 2-(chloromethyl) C₇H₇ClO₂ 158.59 g/mol Electrophilic chloromethyl group; potential for further functionalization .
3-Ethyl-9-hydroxy-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one 2-methyl, 3-ethyl, 9-hydroxy C₁₃H₁₈N₂O₂ 234.30 g/mol Hydroxy group enhances polarity; metabolite of risperidone derivatives .
7-(1,4-Diazepan-1-yl)-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(2-methylbenzothiazol-6-yl), 7-(1,4-diazepan-1-yl) C₂₃H₂₄N₆OS 440.55 g/mol Benzothiazole and diazepane substituents; potential CNS activity .
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one 2-(difluoromethyl) C₈H₉F₂N₃O 201.17 g/mol Difluoromethyl group improves lipophilicity and bioavailability .

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • The tert-butyl group in the target compound provides steric shielding, which may reduce enzymatic degradation compared to smaller groups like methyl or ethyl . In contrast, risperidone’s 6-fluoro-benzoxazole and piperidine-ethyl substituents are critical for its dual 5-HT/D2 receptor antagonism .
  • Chloromethyl and difluoromethyl substituents (e.g., in and ) introduce electrophilic or lipophilic moieties, respectively, which can influence reactivity and pharmacokinetics .

Synthetic Accessibility: Pyrido[1,2-a]pyrimidin-4-ones are typically synthesized via cyclocondensation, but yields are modest (11–42%) due to competing pathways with hindered nucleophiles .

Metabolic Considerations :

  • Hydroxy-substituted derivatives (e.g., 9-hydroxy-2-methyl analogs) are likely metabolites of parent drugs like risperidone, as seen in and . These metabolites often exhibit altered solubility and clearance rates.

Diverse Applications :

  • Compounds with benzothiazole or diazepane substituents () suggest exploration in CNS disorders, while the target compound’s tertiary alkyl group may favor applications requiring prolonged half-life .

Biological Activity

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. Its unique structure, characterized by a fused pyridine and pyrimidine ring with a tert-butyl group at the 2-position and a ketone at the 4-position, contributes to its significant biological properties. This article reviews the biological activities of this compound based on diverse research findings.

  • Molecular Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.28 g/mol
  • Structure : The compound features a distinctive fused ring system that enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit notable antimicrobial properties. For instance:

  • Antituberculosis Activity : In studies evaluating various compounds for their effectiveness against Mycobacterium tuberculosis, derivatives of pyrido[1,2-a]pyrimidines showed varying degrees of activity. While specific data on this compound is limited, related compounds have demonstrated potential as growth inhibitors against this pathogen with minimum inhibitory concentrations (MIC) around 2.7 μM .

Anti-parasitic Activity

The compound has also been explored for its anti-parasitic effects:

  • Plasmodium falciparum : Preliminary studies suggest that related compounds exhibit antimalarial activity with IC₅₀ values below 10 μM. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy against malaria .

Enzyme Inhibition

The biological activity of this compound is partly attributed to its ability to inhibit certain enzymes:

  • Cyclooxygenase Inhibition : Similar compounds in the class have been reported to inhibit cyclooxygenase enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in managing inflammation and cancer progression .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Active Sites or Allosteric Sites : The compound may interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various biological pathways .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of pyrido[1,2-a]pyrimidines to evaluate their biological activities:

  • A library of compounds was created where structure modifications were systematically analyzed for their effects on antimicrobial and anti-parasitic activities .

Comparative Analysis

A comparative analysis of the biological activities of several derivatives highlighted the unique properties of this compound:

Compound NameActivityIC₅₀ (μM)Selectivity Index
Compound AAntimalarial<10>10
Compound BAntituberculosis42-
2-tert-butyl-4H...TBDTBDTBD

This table illustrates the potential for further development of this compound as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.